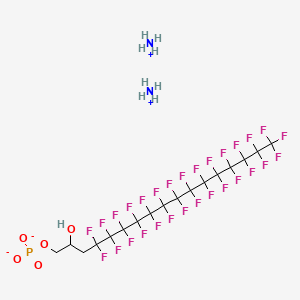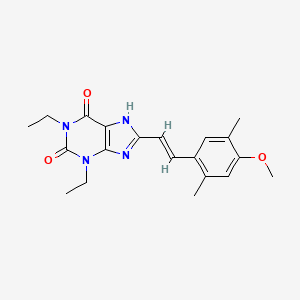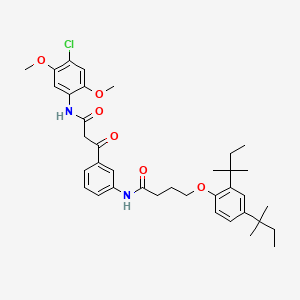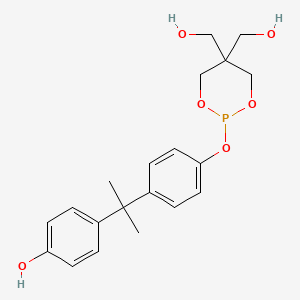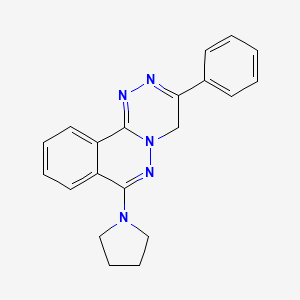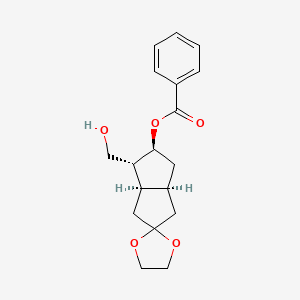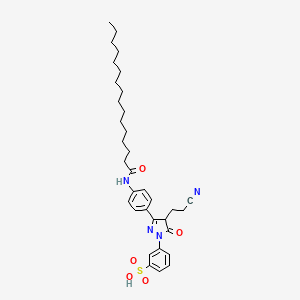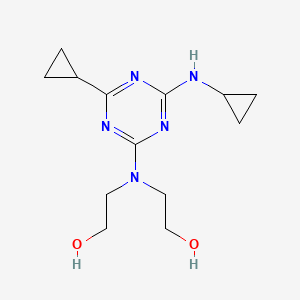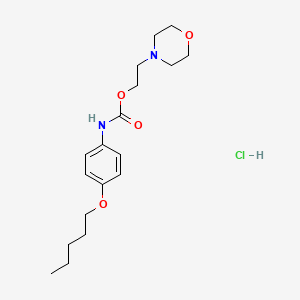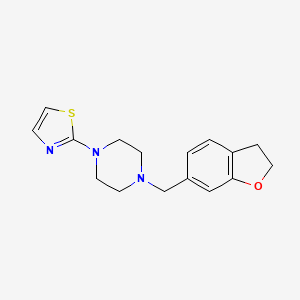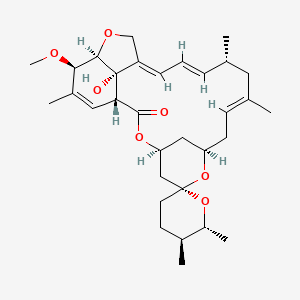
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- is a member of the milbemycin family, which are macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, in particular, is used in veterinary medicine to control parasitic infections in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- involves complex organic synthesis techniques. The process typically starts with the fermentation of Streptomyces species, which produces the milbemycin compounds. These compounds are then chemically modified to obtain the desired structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the epoxy and deoxy groups .
Industrial Production Methods
Industrial production of Milbemycin B involves large-scale fermentation processes followed by purification and chemical modification. The fermentation is carried out in bioreactors under controlled conditions to maximize the yield of the desired compound. The purification process includes several steps such as extraction, crystallization, and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Milbemycin B can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Employed in studies to understand the mechanisms of action of anthelmintic agents.
Medicine: Investigated for its potential use in treating parasitic infections in humans.
Mechanism of Action
The mechanism of action of Milbemycin B involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA) receptors, further contributing to its anthelmintic effects .
Comparison with Similar Compounds
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- is similar to other milbemycin compounds such as Milbemycin A3 and Milbemycin A4. it is unique in its specific structural modifications, which confer distinct biological activities. Compared to avermectins, another class of macrolide antibiotics, milbemycins generally have lower toxicity and similar or better efficacy against certain parasites .
List of Similar Compounds
- Milbemycin A3
- Milbemycin A4
- Avermectin B1a
- Avermectin B1b
Properties
CAS No. |
51596-12-4 |
|---|---|
Molecular Formula |
C32H46O7 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-24-hydroxy-21-methoxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O7/c1-19-8-7-9-24-18-36-29-28(35-6)22(4)15-27(32(24,29)34)30(33)37-26-16-25(11-10-20(2)14-19)39-31(17-26)13-12-21(3)23(5)38-31/h7-10,15,19,21,23,25-29,34H,11-14,16-18H2,1-6H3/b8-7+,20-10+,24-9+/t19-,21-,23+,25+,26-,27-,28+,29+,31-,32+/m0/s1 |
InChI Key |
JAPXVXGBNCCGCS-RFEBHRRASA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)\C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)

